molecular formula C12H16N2O3 B13630303 tert-butyl N-(6-acetylpyridin-2-yl)carbamate

tert-butyl N-(6-acetylpyridin-2-yl)carbamate

Cat. No.: B13630303
M. Wt: 236.27 g/mol
InChI Key: SCZHYJHQFGEMPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-(6-acetylpyridin-2-yl)carbamate is a chemical compound with diverse applications in scientific research. It exhibits intriguing properties and can be utilized for various purposes, ranging from drug development to material synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(6-acetylpyridin-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 6-acetylpyridine under specific conditions. The reaction may require a catalyst and specific temperature and pressure conditions to ensure optimal yield .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through various purification techniques .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(6-acetylpyridin-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halides and acids can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

tert-Butyl N-(6-acetylpyridin-2-yl)carbamate has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in material science for the synthesis of novel materials and compounds.

Mechanism of Action

The mechanism of action of tert-butyl N-(6-acetylpyridin-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

  • tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate
  • tert-Butyl N-(3-acetylpyridin-4-yl)carbamate

Comparison: tert-Butyl N-(6-acetylpyridin-2-yl)carbamate is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets .

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

tert-butyl N-(6-acetylpyridin-2-yl)carbamate

InChI

InChI=1S/C12H16N2O3/c1-8(15)9-6-5-7-10(13-9)14-11(16)17-12(2,3)4/h5-7H,1-4H3,(H,13,14,16)

InChI Key

SCZHYJHQFGEMPZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=CC=C1)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.